molecular formula C21H26N4O3 B5020704 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide

Cat. No. B5020704
M. Wt: 382.5 g/mol
InChI Key: UJKYZOVZUOGKOX-UHFFFAOYSA-N
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Description

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide, also known as N-(2-(4-(acetyl)piperazin-1-yl)-3-(pyridin-3-yl)propyl)-3-phenoxybenzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide is complex and involves the interaction of the compound with various biological targets. Some of the key targets include G protein-coupled receptors, ion channels, and enzymes. The compound has been shown to modulate the activity of these targets, leading to various biological effects.
Biochemical and Physiological Effects:
This compound{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide has been shown to have various biochemical and physiological effects. Some of the key effects include anti-inflammatory activity, anti-tumor activity, and neuroprotective activity. The compound has also been shown to modulate the activity of various neurotransmitters, leading to potential therapeutic applications in the field of neuropharmacology.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide is its ability to interact with various biological targets, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it challenging to obtain in large quantities.

Future Directions

There are several potential future directions for the study of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide. Some of the key areas where this compound could be further studied include:
1. Development of novel therapeutic applications in the field of cancer research
2. Investigation of the compound's potential neuroprotective effects
3. Exploration of the compound's interactions with various biological targets to better understand its mechanism of action
4. Development of more efficient synthesis methods to obtain the compound in larger quantities.
In conclusion, this compound{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide is a versatile and promising compound for scientific research, with potential therapeutic applications in various fields. Further studies are needed to fully understand the compound's mechanism of action and to develop novel therapeutic applications.

Synthesis Methods

The synthesis of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide involves the reaction of 3-phenoxybenzoyl chloride with 2-(4-acetyl-1-piperazinyl)-3-pyridinylpropan-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. Some of the key areas where this compound has shown promising results include cancer research, neuropharmacology, and inflammation.

properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-17(26)24-11-13-25(14-12-24)21-18(6-5-10-22-21)16-23-20(27)9-15-28-19-7-3-2-4-8-19/h2-8,10H,9,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKYZOVZUOGKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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